molecular formula C16H9Br B044933 4-Bromopyrene CAS No. 1732-26-9

4-Bromopyrene

Cat. No.: B044933
CAS No.: 1732-26-9
M. Wt: 281.15 g/mol
InChI Key: QMHTZTOPYZKQLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrene typically involves the bromination of pyrene. One common method includes dissolving pyrene in carbon tetrachloride and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred until the red solution turns yellow, indicating the completion of the bromination process . Another method involves the use of 2-(6-bromopyren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4,4′-di-tert-butyl-2,2′-dipyridyl, and bis(pinacolato)diboron in anhydrous cyclohexane under nitrogen .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the pyrene core, leading to different functionalized derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various alkylated pyrenes.

    Oxidation Reactions: Products include oxidized pyrene derivatives with different functional groups.

Scientific Research Applications

4-Bromopyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopyrene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom in this compound makes it a reactive intermediate, facilitating further functionalization of the pyrene core. This reactivity is crucial for its applications in synthetic chemistry and materials science .

Comparison with Similar Compounds

  • 1-Bromopyrene
  • 2-Bromopyrene
  • 3-Bromopyrene
  • 6-Bromopyrene
  • 8-Bromopyrene

Comparison: 4-Bromopyrene is unique due to its specific substitution pattern, which influences its reactivity and functionalization properties. Compared to other bromopyrene isomers, this compound offers distinct advantages in terms of its synthetic utility and the types of reactions it can undergo .

Properties

IUPAC Name

4-bromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHTZTOPYZKQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169544
Record name Pyrene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-26-9
Record name 4-Bromopyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrene, 4-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 4-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromopyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the reactivity of 4-Bromopyrene in electrophilic aromatic substitution reactions?

A: Research indicates that this compound undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acetylation, with moderate regioselectivity. [] For instance, acetylation of this compound yields a mixture of 8-, 6-, and 1-acetyl derivatives. [] This suggests that the bromine atom at the 4-position influences the electronic distribution of the pyrene ring system, directing incoming electrophiles to specific positions. The relative reactivity and regioselectivity of these reactions can be correlated to the electronic properties of the substituents on the pyrene ring, as demonstrated by their substituent constants (σ+). []

Q2: Can this compound be used as a precursor for synthesizing more complex molecules?

A: Yes, this compound serves as a valuable building block in organic synthesis. [, ] It can react with arylacetonitriles and 3-cyanophthalides under aryne-forming conditions. [, ] This reaction pathway highlights the versatility of this compound in forming new carbon-carbon bonds and generating diverse chemical structures, potentially leading to novel compounds with interesting properties.

Q3: How does the presence of a bromine atom at the 4-position of pyrene influence its reactivity compared to unsubstituted pyrene?

A: The bromine atom in this compound significantly impacts its reactivity compared to unsubstituted pyrene. [] While both molecules can undergo electrophilic aromatic substitution, the presence of bromine modifies the electron density distribution within the pyrene system. This influence leads to differences in both the reactivity and the regioselectivity of these reactions. Specifically, the bromine atom can both activate and deactivate specific positions on the pyrene ring toward electrophilic attack, leading to different product distributions compared to unsubstituted pyrene.

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